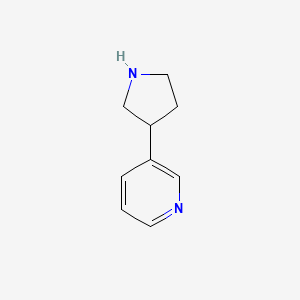

3-(Pyrrolidin-3-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZDYUPZUHCHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933903 | |

| Record name | 3-(Pyrrolidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150281-46-2 | |

| Record name | 3-(Pyrrolidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrrolidin-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 3-(Pyrrolidin-3-yl)pyridine Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Pyrrolidin-3-yl)pyridine

The pyrrolidine ring is a cornerstone of medicinal chemistry, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into drug candidates.[1] When fused with a pyridine ring, it forms a scaffold with significant biological potential, acting as a key pharmacophore in a variety of therapeutic agents.[2][3] Specifically, the this compound moiety is of growing interest to researchers in drug development. Its structural features allow for diverse substitutions, enabling the fine-tuning of activity against various biological targets. Derivatives of this core have been investigated as potent antagonists for receptors like the histamine H3 receptor and the melanin-concentrating hormone receptor-1 (MCH-R1), highlighting its potential in treating neurological and metabolic disorders.[4]

This guide provides a comprehensive technical overview for the synthesis and characterization of this compound. It is designed for researchers and scientists, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring a robust and reproducible approach to obtaining this valuable chemical entity.

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the construction of the pyrrolidine ring through a Michael addition followed by reductive cyclization. This approach is advantageous due to the availability of starting materials and the generally high yields.

Retrosynthetic Analysis & Strategic Approach

A logical retrosynthetic pathway begins by disconnecting the pyrrolidine ring. The key C-N bonds of the pyrrolidine can be formed via an intramolecular reductive amination of a keto-amine intermediate. This intermediate, in turn, can be synthesized through a Michael addition of a nitroalkane to a vinyl pyridine derivative. This strategy allows for the late-stage formation of the heterocyclic core.

Proposed Synthetic Pathway

The chosen synthetic pathway starts from commercially available 3-vinylpyridine and ethyl nitroacetate. The process involves three key steps: a Michael addition, reduction of the nitro group, and subsequent intramolecular reductive amination to form the protected pyrrolidine ring, followed by deprotection and decarboxylation.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Michael Addition to form Ethyl 4-nitro-4-(pyridin-3-yl)butanoate

-

Materials: 3-Vinylpyridine, Ethyl nitroacetate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Toluene.

-

Procedure:

-

To a solution of 3-vinylpyridine (1.0 eq) in toluene, add ethyl nitroacetate (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add DBU (0.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Reduction of the Nitro Group to form Ethyl 4-amino-4-(pyridin-3-yl)butanoate

-

Materials: Ethyl 4-nitro-4-(pyridin-3-yl)butanoate, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve the product from Step 1 in methanol in a hydrogenation vessel.

-

Add 10% Pd/C (5-10 mol%).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 50 psi).

-

Stir the reaction vigorously at room temperature for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude amino ester. This intermediate is often used in the next step without further purification.

-

Step 3 & 4: Intramolecular Reductive Amination, Hydrolysis, and Decarboxylation

-

Materials: Crude Ethyl 4-amino-4-(pyridin-3-yl)butanoate, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Ethanol, Water.

-

Procedure:

-

The crude amino ester from Step 2 will spontaneously cyclize to a lactam under certain conditions. To facilitate the formation of the pyrrolidine and subsequent decarboxylation, a hydrolysis step is employed.

-

Dissolve the crude product in a mixture of ethanol and 2M aqueous NaOH.

-

Heat the mixture to reflux for 4-6 hours to hydrolyze the ester.

-

Cool the reaction to room temperature and acidify with concentrated HCl to pH ~1.

-

Heat the acidic solution to reflux for an additional 2-3 hours to promote decarboxylation.

-

Cool the reaction mixture and basify with solid NaOH or concentrated NaOH solution to pH > 12.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by vacuum distillation or column chromatography to obtain pure this compound.

-

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Characterization Workflow

Caption: Workflow for the characterization of synthesized this compound.

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is crucial for structural elucidation. Expected signals include:

-

Aromatic protons of the pyridine ring (typically in the δ 7.0-8.5 ppm range).

-

Protons on the pyrrolidine ring, which will appear as multiplets in the aliphatic region (δ 1.5-3.5 ppm).

-

A broad singlet for the N-H proton of the pyrrolidine ring, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms.

-

Aromatic carbons of the pyridine ring will appear in the δ 120-150 ppm range.

-

Aliphatic carbons of the pyrrolidine ring will be observed in the upfield region (δ 25-60 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

For this compound (C₉H₁₂N₂), the expected exact mass is approximately 148.1000 g/mol .[5]

-

Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 149.1073.

-

The fragmentation pattern can provide further structural information, such as the loss of fragments corresponding to the pyrrolidine or pyridine rings.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present.

-

N-H stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the secondary amine of the pyrrolidine ring.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

-

C=N and C=C stretch (aromatic): Characteristic absorptions in the 1400-1600 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound. A single, sharp peak under various solvent conditions indicates high purity. The retention time is a characteristic property under a specific method (column, mobile phase, flow rate).

Summary of Characterization Data

| Property | Expected Value |

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.21 g/mol [6] |

| Appearance | Colorless to pale yellow oil/liquid[5] |

| Boiling Point | Approx. 270-275 °C[7] |

| ¹H NMR | Aromatic signals (δ 7.0-8.5 ppm), Aliphatic signals (δ 1.5-3.5 ppm) |

| ¹³C NMR | Aromatic signals (δ 120-150 ppm), Aliphatic signals (δ 25-60 ppm) |

| Mass (ESI-MS) | [M+H]⁺ at m/z ≈ 149.11 |

| IR (cm⁻¹) | ~3350 (N-H), >3000 (Aromatic C-H), <3000 (Aliphatic C-H), 1400-1600 (C=C, C=N) |

Discussion: Challenges and Considerations

-

Stereochemistry: The described synthesis produces a racemic mixture of (R)- and (S)-3-(pyrrolidin-3-yl)pyridine. For many pharmaceutical applications, a single enantiomer is required.[8] This can be achieved either through enantioselective synthesis, for example, by using a chiral catalyst in the Michael addition step, or by resolution of the racemic mixture using a chiral acid or through chiral chromatography.

-

Purification: The final product can be challenging to purify due to its basicity and potential water solubility. Careful selection of chromatographic conditions (e.g., using a basic alumina column or treating silica gel with triethylamine) may be necessary. Vacuum distillation is an effective alternative for purification if the compound is thermally stable.

-

Scale-up: When scaling up the synthesis, the hydrogenation step requires careful handling of the pyrophoric Pd/C catalyst and the hydrogen gas. The exothermic nature of some of the reactions should also be considered and managed with appropriate cooling.

Conclusion

This guide has outlined a robust and logical pathway for the synthesis and characterization of this compound, a molecule of significant interest in modern drug discovery. By understanding the rationale behind each synthetic step and employing a comprehensive suite of analytical techniques, researchers can confidently produce and validate this valuable chemical building block. The provided protocols and characterization data serve as a solid foundation for further exploration and derivatization of this promising scaffold, paving the way for the development of novel therapeutic agents.

References

- 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. Alchemist-chem.com.

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022-07-18). National Center for Biotechnology Information. [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). National Center for Biotechnology Information. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023-05-18). National Center for Biotechnology Information. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (PDF). ResearchGate. [Link]

-

3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. ZaiQi Bio-Tech. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023-06-22). ACS Publications. [Link]

-

Novel routes to either racemic or enantiopure α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives and biological evaluation of a new promising pharmacological scaffold. ResearchGate. [Link]

-

Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. (1998-02-03). PubMed. [Link]

-

Recent Advances in the Stereoselective Synthesis of Pyrrolizidin-3-ones. (PDF). ResearchGate. [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (PDF). ResearchGate. [Link]

-

3-(Pyrrolidin-2-yl)pyridine. PubChem. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

-

pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. (PDF). ResearchGate. [Link]

-

3-(1-Methylpyrrolidin-2-yl)pyridine. PubChem. [Link]

-

Nicotine. Wikipedia. [Link]

-

Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. (2011-10-01). PubMed. [Link]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed. [Link]

-

3-(Pyrrolidin-3-ylmethoxymethyl)-pyridine. PubChem. [Link]

-

Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST WebBook. [Link]

-

Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5746-86-1|3-(Pyrrolidin-2-yl)pyridine|BLD Pharm [bldpharm.com]

- 7. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Pyrrolidin-3-yl)pyridine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(Pyrrolidin-3-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven experimental methodologies. We will explore the structural nuances, acid-base chemistry, lipophilicity, and solubility of this molecule, grounding our discussion in authoritative data and providing detailed protocols for empirical validation. The interplay between these properties and their implications for drug design and development will be a central theme.

Introduction and Significance

This compound is a bicyclic heterocyclic compound featuring a pyridine ring substituted at the 3-position with a pyrrolidine ring. This structural motif is a valuable building block in the synthesis of novel therapeutic agents. The pyrrolidine moiety, a saturated five-membered nitrogen-containing ring, is a prevalent feature in numerous natural products and FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties.[1][2] The pyridine ring, an aromatic heterocycle, serves as a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding and π-stacking.

The strategic combination of a basic aliphatic amine (pyrrolidine) and a basic aromatic amine (pyridine) within a compact framework creates a molecule with unique and tunable physicochemical characteristics. Understanding these properties—pKa, logP, and solubility—is not merely an academic exercise; it is fundamental to predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, thereby guiding rational drug design and lead optimization efforts.

Core Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized below. These values, derived from computational predictions and available supplier data, provide a quantitative foundation for understanding the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | [3] |

| Molecular Weight | 148.20 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 267.4°C at 760 mmHg | [3] |

| Density | 1.042 g/cm³ | [3] |

| Flash Point | 115.5°C | [3] |

| Refractive Index | 1.536 | [3] |

| Predicted logP | 1.49 | [4] |

| Predicted pKa | pKa₁: ~9.5-10.5 (Pyrrolidine N)pKa₂: ~5.0-5.5 (Pyridine N) | (Expert Estimation) |

In-Depth Analysis of Key Properties

Structure, Basicity, and pKa

This compound possesses two distinct basic centers: the sp³-hybridized secondary amine of the pyrrolidine ring and the sp²-hybridized nitrogen of the pyridine ring.

-

Pyrrolidine Nitrogen: This aliphatic amine is the more basic of the two. The lone pair of electrons resides in an sp³ orbital, is not involved in aromaticity, and is readily available for protonation. Its basicity is comparable to other cyclic secondary amines; for reference, the pKa of the conjugate acid of pyrrolidine itself is approximately 11.3.[5]

-

Pyridine Nitrogen: The lone pair on the pyridine nitrogen occupies an sp² orbital in the plane of the ring and is not part of the aromatic π-system. However, the electron-withdrawing nature of the sp² hybridized carbons makes this nitrogen significantly less basic than its aliphatic counterpart.

Causality and Significance: The dual-basic nature is critical. At physiological pH (~7.4), the more basic pyrrolidine nitrogen will be predominantly protonated, conferring a positive charge to the molecule. This ionization dramatically increases aqueous solubility and provides a key site for ionic interactions with biological targets like receptors or enzymes. The weaker basicity of the pyridine nitrogen means it will be largely unprotonated at this pH, allowing it to act as a hydrogen bond acceptor.

Caption: Relationship between molecular structure, core properties, and biological implications.

Lipophilicity and logP

The partition coefficient (logP) quantifies a compound's lipophilicity, a critical factor for predicting its ability to cross biological membranes.[6] The predicted logP of ~1.49 suggests that the neutral form of this compound has a balanced character, being neither excessively lipophilic nor hydrophilic.

Causality and Significance: The pyridine ring contributes polarity, while the hydrocarbon portions of the pyrrolidine ring add lipophilic character. This balance is often a desirable starting point in drug discovery. However, because the molecule is largely ionized at physiological pH, the distribution coefficient at pH 7.4 (logD₇.₄) will be significantly lower (more hydrophilic) than the logP. This pH-dependent lipophilicity is a key feature, enabling the molecule to be water-soluble in the bloodstream while retaining sufficient lipophilicity in its neutral form to partition into tissues.

Aqueous Solubility

Reports indicate that this compound has limited solubility in water but is soluble in common organic solvents.[7] This observation pertains to the neutral form of the compound.

Causality and Significance: As explained by its pKa, the molecule's aqueous solubility is highly pH-dependent. In acidic to neutral aqueous media (pH < 9), the protonation of the pyrrolidine nitrogen will form a salt, significantly enhancing solubility. This is a crucial consideration for formulation and in vitro assays. Low aqueous solubility of the free base can lead to unreliable results in biological screening and poor bioavailability.[8][9] Therefore, controlling the pH of assay buffers is essential for obtaining accurate and reproducible data.

Authoritative Experimental Protocols

The following protocols describe gold-standard methods for the empirical determination of the key physicochemical properties discussed.

Protocol: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa values.

Methodology:

-

Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent like methanol if needed.

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

Titration: Place the solution in a jacketed beaker maintained at 25°C. Insert the calibrated pH electrode and a magnetic stirrer.

-

Titrant Addition: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.05 mL).

-

Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Since there are two basic centers, two inflection points and two pKa values will be observed.

Protocol: logP Determination by Shake-Flask Method

This is the traditional and most reliable method for measuring the partition coefficient between n-octanol and water.[6][10]

Methodology:

-

Phase Pre-saturation: Mix equal volumes of n-octanol and water (or a pH 7.4 phosphate buffer for logD) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.

-

Stock Solution: Prepare a stock solution of this compound in the pre-saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: Add a precise volume of the stock solution to a known volume of the pre-saturated aqueous phase in a glass vial (e.g., 2 mL of octanol phase and 2 mL of aqueous phase).

-

Equilibration: Seal the vial and shake or agitate it at a constant temperature (25°C) for a sufficient time (e.g., 2-24 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate logP as: logP = log₁₀ ([Compound]octanol / [Compound]water).

Caption: Experimental workflow for the Shake-Flask logP determination method.

Protocol: Thermodynamic Aqueous Solubility Assay

This method determines the equilibrium solubility of a compound, which is a more accurate representation than kinetic solubility for lead optimization.[8]

Methodology:

-

Compound Addition: Add an excess amount of solid (or liquid) this compound to a series of vials containing an aqueous buffer of a specific pH (e.g., pH 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.

-

Phase Separation: Filter the resulting suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved compound.

-

Sample Preparation: Dilute the clear filtrate with a suitable mobile phase.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV or LC-MS method.

-

Result: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Expected Spectral Characteristics

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The spectrum will show distinct regions. Aromatic protons on the pyridine ring will appear in the downfield region (δ 7.0-8.5 ppm). The aliphatic protons of the pyrrolidine ring will be observed upfield (δ 1.5-4.0 ppm). The N-H proton of the secondary amine will be a broad singlet, and its chemical shift will be solvent-dependent.

-

¹³C NMR: The spectrum will display signals for four distinct sp² carbons of the pyridine ring (~120-150 ppm) and four sp³ carbons of the pyrrolidine ring (~25-60 ppm).

-

IR Spectroscopy: Key vibrational bands will include a moderate N-H stretch (~3300-3400 cm⁻¹), aliphatic C-H stretches (~2850-2960 cm⁻¹), aromatic C-H stretches (~3030 cm⁻¹), and characteristic C=C and C=N ring stretching vibrations for the pyridine ring (~1400-1600 cm⁻¹).[11]

-

Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak at m/z 148.20 or 149.21, respectively, corresponding to its molecular weight.

Conclusion

This compound is a molecule of significant synthetic utility whose physicochemical profile is dictated by the interplay of its two basic nitrogen centers. Its pH-dependent solubility and balanced lipophilicity make it an attractive, albeit complex, scaffold for drug discovery. A thorough empirical determination of its pKa, logD, and solubility, using the authoritative protocols outlined herein, is an indispensable step in any research program utilizing this compound. This foundational data empowers scientists to make informed decisions, leading to the rational design of new chemical entities with optimized ADME properties and a higher probability of clinical success.

References

-

PubChem. 3-(Pyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. [Link]

-

Alchemist-chem. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. Alchemist-chem.com. [Link]

-

PubChem. 3-(1-Methylpyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. 3-pyrrolidin-2-yl-pyridine - 5746-86-1, C9H12N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Wikipedia. Nicotine. Wikimedia Foundation. [Link]

-

ZaiQi Bio-Tech. 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. Chemzq.com. [Link]

-

Wikipedia. Pyrrolidine. Wikimedia Foundation. [Link]

-

protocols.io. LogP / LogD shake-flask method. Protocols.io. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.com. [Link]

-

ResearchGate. Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay | Request PDF. ResearchGate. [Link]

-

PubMed. Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. National Center for Biotechnology Information. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

Nature. Pyrrolidine synthesis via ring contraction of pyridines. Nature.com. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Creative Biolabs. Aqueous Solubility. Creative Biolabs. [Link]

-

Cambridge MedChem Consulting. LogP/D. Cambridge MedChem Consulting. [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

European Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Matrix Fine Chemicals. 3-(1-METHYLPYRROLIDIN-2-YL)PYRIDINE | CAS 54-11-5. Matrix Fine Chemicals. [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

-

Wikipedia. Solanaceae. Wikimedia Foundation. [Link]

-

The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]

-

NIST. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST. [Link]

-

Chemsrc. CAS#:2098122-75-7 | 3-(Pyrrolidin-3-ylmethyl)pyridine hydrochloride. Chemsrc. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Three-Dimensional Identity of 3-(Pyrrolidin-3-yl)pyridine: An In-depth Guide to Molecular Structure and Conformation

Abstract

This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of 3-(pyrrolidin-3-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. For researchers and scientists in these fields, a profound understanding of a molecule's three-dimensional topology is a prerequisite for rational drug design, as conformation dictates molecular recognition and biological activity. This document synthesizes theoretical principles with practical methodologies, offering insights into the dynamic relationship between the saturated pyrrolidine ring and the aromatic pyridine system. We will dissect the sources of conformational flexibility, detail the key experimental and computational techniques used for analysis, and discuss the profound implications of conformational preference on the molecule's role as a pharmacophore.

Introduction: Beyond the 2D Structure

The compound this compound is a valuable building block in the synthesis of a wide range of biologically active agents. Its structure marries a flexible, saturated five-membered nitrogenous ring (pyrrolidine) with a planar, aromatic pyridine ring. This union creates a molecule with a defined three-dimensional character and a chiral center at the C3 position of the pyrrolidine ring, which are critical determinants of its interaction with biological targets.

The pyrrolidine ring is not planar; it exists in a dynamic equilibrium of puckered conformations. Furthermore, rotation around the single bond connecting the two rings introduces another degree of conformational freedom. The interplay of these factors results in a complex potential energy surface with multiple stable conformers. The relative populations of these conformers, and the energy barriers between them, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide will illuminate the principles and techniques used to characterize this crucial, yet often overlooked, aspect of molecular identity.

Deciphering the Molecular Architecture

The foundational structure of this compound presents several key features that govern its conformational behavior.

-

The Pyrrolidine Ring: As a five-membered saturated heterocycle, the pyrrolidine ring avoids the high energy of a planar conformation through puckering. This puckering is not static but undergoes a rapid interconversion between various "envelope" (where one atom is out of the plane of the other four) and "twist" (where two atoms are on opposite sides of a plane defined by the other three) conformations. This dynamic process is often described as pseudorotation.[1] The position of the pyridine substituent at C3 significantly influences the preferred pucker of the ring.

-

The Pyridine Ring: A planar, aromatic system that acts as a rigid component of the molecule.

-

The C3-C(pyridine) Bond: This single bond is a rotational axis, allowing the pyridine ring to adopt different orientations relative to the pyrrolidine ring. The interplay between steric hindrance and potential intramolecular interactions (such as weak hydrogen bonds) will dictate the preferred dihedral angle.

-

The Chiral Center: The C3 carbon of the pyrrolidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers, (S)- and (R)-3-(pyrrolidin-3-yl)pyridine. The absolute configuration can have a profound impact on biological activity.

Below is a diagram illustrating the key structural features and the numbering convention used in this guide.

Caption: Molecular structure of this compound.

Conformational Isomerism: A Dynamic Equilibrium

The overall conformation of this compound is primarily defined by two equilibria:

-

Pyrrolidine Ring Pucker: The pyrrolidine ring rapidly interconverts between two main families of conformations: C2-endo/C3-exo and C2-exo/C3-endo, which can be visualized as envelope or twist forms. The substituent at the C3 position will favor a pseudo-equatorial orientation to minimize steric strain, thus influencing the preferred puckering mode.[1]

-

Rotation about the C3-C(pyridine) Bond: This rotation gives rise to different rotamers. We can define the orientation by the dihedral angle between the plane of the pyridine ring and a plane defined by atoms C2-C3-C4 of the pyrrolidine ring. The principal conformers can be broadly classified as syn and anti, where the pyridine nitrogen is either on the same side or the opposite side of the pyrrolidine ring, respectively.

Caption: Key conformational equilibria in this compound.

Experimental Determination of Conformation

The precise determination of the dominant conformations in solution and solid-state relies on sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the conformation of molecules in solution.[2]

-

Causality Behind Experimental Choice: In a dynamic system like this compound, NMR provides time-averaged data. However, by analyzing specific parameters, we can deduce the geometry of the most populated conformers.

-

Key Parameters:

-

³JHH Coupling Constants: The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation .[3] By measuring the ³JHH values around the pyrrolidine ring, one can calculate the dihedral angles and thus determine the preferred ring pucker.

-

Nuclear Overhauser Effect (NOE): NOE spectroscopy (NOESY) detects through-space interactions between protons that are close to each other (< 5 Å). This is invaluable for determining the relative orientation of the pyridine and pyrrolidine rings. For instance, an NOE between a proton on the pyridine ring and a proton on the pyrrolidine ring would provide direct evidence for a specific rotational conformer.[4]

-

This protocol outlines a self-validating workflow where initial structural hypotheses from 1D NMR are confirmed by through-space correlations in 2D NOESY.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence conformational equilibria.

-

Ensure the sample is free of particulate matter.

-

-

1D ¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

-

Ensure high digital resolution to accurately measure coupling constants.

-

Integrate all signals and assign the protons based on chemical shifts and splitting patterns.

-

-

Data Analysis (¹H):

-

2D NOESY Acquisition:

-

Acquire a 2D NOESY spectrum. A mixing time of 500-800 ms is typically suitable for small molecules to observe key correlations.

-

Process the data and carefully analyze the cross-peaks.

-

-

Data Analysis (NOESY):

-

Identify intramolecular NOE cross-peaks between protons on the pyrrolidine ring and protons on the pyridine ring.

-

The presence or absence of specific cross-peaks will confirm or refute the proposed rotational conformation from the 1D analysis. For example, a strong NOE between a pyridine proton and a C2 or C4 proton on the pyrrolidine ring would indicate a syn or anti preference.

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular conformation in the solid state.[7]

-

Causality Behind Experimental Choice: This technique yields a precise three-dimensional model of the molecule as it exists in a crystal lattice, providing accurate bond lengths, bond angles, and dihedral angles.

-

Crystal Growth:

-

Grow single crystals of this compound or a suitable salt (e.g., hydrochloride) of high quality, free of defects, and typically 0.1-0.3 mm in each dimension. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Collect a full sphere of diffraction data using either Mo or Cu Kα radiation.[3]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods to locate the positions of the atoms.

-

Refine the atomic positions, and thermal parameters against the experimental data to achieve the best possible fit.

-

-

Data Analysis:

-

Analyze the final refined structure to determine precise bond lengths, angles, and crucially, the dihedral angles defining the ring pucker and the relative orientation of the two rings.

-

Computational Modeling: An In Silico Approach

Computational chemistry provides a powerful means to explore the conformational landscape, calculate the relative energies of different conformers, and predict spectroscopic parameters that can be compared with experimental data.

-

Causality Behind Method Choice: A common and effective strategy is to perform a broad conformational search using a computationally inexpensive method like Molecular Mechanics (MM), followed by geometry optimization and energy calculation of the low-energy conformers using a more accurate but computationally intensive method like Density Functional Theory (DFT).[9]

Caption: Workflow for computational conformational analysis.

-

Initial Structure Generation: Build the 3D structure of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface associated with ring puckering and C-C bond rotation.

-

Filtering and Optimization: Cluster the resulting conformers and select the unique low-energy structures (typically within 10-15 kcal/mol of the global minimum). Optimize the geometry of each of these conformers using a DFT method, such as B3LYP with a basis set like 6-31G(d). A frequency calculation should be performed to confirm that each optimized structure is a true minimum (no imaginary frequencies).

-

Energy Refinement: For more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

-

Data Analysis:

-

Calculate the relative energies (ΔE) of all stable conformers.

-

Use the Boltzmann distribution to estimate the population of each conformer at a given temperature.

-

Measure the key dihedral angles for each conformer.

-

The following table presents a hypothetical summary of results from such a computational study, illustrating the type of data that can be generated.

| Conformer | Pyrrolidine Pucker | Pyridine-Pyrrolidine Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298K |

| 1 (Global Min) | C2-endo (pseudo-eq) | 65 | 0.00 | 75.3 |

| 2 | C3-exo (pseudo-eq) | 70 | 0.25 | 20.1 |

| 3 | C2-endo (pseudo-eq) | -110 | 1.50 | 4.6 |

Note: The data in this table is illustrative and based on typical values for similar systems. A dedicated computational study is required to determine the precise values for this compound.

Impact on Biological Activity and Drug Design

The conformation of this compound is not merely a structural curiosity; it is central to its function as a pharmacophore.

-

The Bioactive Conformation: When a drug molecule binds to its biological target (e.g., a receptor or enzyme), it adopts a specific three-dimensional arrangement known as the "bioactive conformation." This is typically one of the low-energy conformers present in solution.

-

Structure-Activity Relationship (SAR): Understanding the preferred conformations allows medicinal chemists to design analogs where the molecular geometry is "locked" or biased towards the bioactive conformation. This can lead to significant improvements in binding affinity and selectivity, as less entropic penalty is paid upon binding. For instance, strategic substitution on the pyrrolidine ring can control its puckering, thereby pre-organizing the molecule for optimal target interaction.[10]

-

Pharmacophore Modeling: Knowledge of the spatial relationship between the pyrrolidine nitrogen, the pyridine nitrogen, and the aromatic ring is essential for building accurate pharmacophore models. These models define the key features required for biological activity and are used to screen virtual libraries for new drug candidates.

Conclusion

The molecular structure of this compound is intrinsically three-dimensional, characterized by the dynamic puckering of the pyrrolidine ring and rotation about the bond connecting the two heterocyclic systems. A comprehensive understanding of this conformational landscape is indispensable for its effective application in drug discovery and development. The integrated use of high-field NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling provides a powerful toolkit for elucidating the preferred conformations and the energetic relationships between them. By moving beyond a simple two-dimensional representation and embracing the molecule's full three-dimensional identity, researchers can unlock its true potential in the rational design of novel therapeutics.

References

- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.

- Giacovazzo, C., et al. (2011). Fundamentals of Crystallography. Oxford University Press.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]

-

Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the furanose ring in nucleic acids and their analogs. A new description based on the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

-

Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]

-

Koskinen, A. M., & Rapoport, H. (1989). Synthesis of 4-substituted prolines as conformationally constrained probes for biological systems. Journal of Organic Chemistry, 54(8), 1859–1866. [Link]

-

O'Hagan, D. (2000). Pyrrolidine, piperidine and pyridine alkaloids. Natural Product Reports, 17, 435-446. [Link]

-

Wang, L. F., & Wang, Q. (2010). 1-(3-Pyridyl)pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2874. [Link]

-

Reiss, G. J., & Sergeeva, O. (2020). The crystal structure of 3-((1R,2S)-1-methylpyrrolidin-1-ium-2-yl)pyridin-1-ium tetrachloridozincate(II) monohydrate, C10H18Cl4ZnN2O. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 851-853. [Link]

-

Vitale, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4833. [Link]

-

PubChem Compound Summary for CID 3613651, this compound. National Center for Biotechnology Information. [Link]

-

Rusu, T., & Varghese, J. N. (2017). Introduction to protein crystallography. Methods in Molecular Biology, 1607, 515-535. [Link]

-

Espinosa, J. F., et al. (2001). Conformational Analysis of Saturated Five-Membered Rings from J-Coupling Constants. Journal of the American Chemical Society, 123(21), 4975-4983. [Link]

-

Iwaoka, M., & Tomoda, S. (1996). Conformational analysis of N-acylproline derivatives. Journal of the American Chemical Society, 118(34), 8077-8084. [Link]

-

De Simone, A., et al. (2013). The conformational preferences of the pyrrolidine ring in substituted prolines and their role in peptidomimetics. Amino Acids, 45(2), 215-231. [Link]

Sources

- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES THE KARPLUS-EQUATION CONSTANT CALCULATION AND CARBON-13, NITROGEN-15 STUDY OF SELECTED PYRROLIDONES AND PYRROLIDINES - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(3-Pyridyl)pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-(1-Propyl-pyrrolidin-3-yl)-pyridine | C12H18N2 | CID 44461147 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Pyrrolidin-3-yl)pyridine: Synthesis, History, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Pyrrolidin-3-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. As a structural isomer of nicotine, this compound has been explored for its potential as a ligand for nicotinic acetylcholine receptors (nAChRs), key targets in a variety of neurological and psychiatric disorders. This document details the synthetic routes to this compound, traces its history within the broader context of nAChR ligand development, and discusses its pharmacological profile and structure-activity relationships. Experimental protocols, comparative pharmacological data, and key signaling pathways are presented to offer a thorough understanding of this compound for researchers and drug development professionals.

Introduction: The Pyrrolidine-Pyridine Scaffold in Neuroscience Drug Discovery

The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle that is a core structural motif in a vast number of biologically active molecules, including many approved drugs.[1] Its conformational flexibility and ability to serve as a key pharmacophoric element have made it a privileged scaffold in drug design. When coupled with a pyridine ring, as in the case of this compound, the resulting structure bears a resemblance to the endogenous neurotransmitter acetylcholine and the well-known alkaloid, nicotine.

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.[2] They play crucial roles in a wide range of physiological processes, including cognitive function, reward, and addiction. The diverse family of nAChR subtypes, each with a unique subunit composition and pharmacological profile, offers a rich landscape for the development of selective ligands for the treatment of various central nervous system (CNS) disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[2][3]

The discovery and development of nAChR modulators have been heavily influenced by the structure of nicotine, which is chemically known as 3-(1-methylpyrrolidin-2-yl)pyridine. The exploration of structural isomers and analogs of nicotine has been a fruitful area of research aimed at identifying novel ligands with improved subtype selectivity and therapeutic profiles. This compound represents a key structural variation, shifting the point of attachment of the pyridine ring from the 2-position to the 3-position of the pyrrolidine ring. This seemingly subtle change can have profound effects on the compound's interaction with nAChR subtypes and its overall pharmacological properties.

This guide will delve into the specific discovery, synthesis, and pharmacological characterization of this compound, providing a detailed resource for researchers working in the field of neuroscience and medicinal chemistry.

Discovery and History

The precise first synthesis of this compound is not prominently documented in the readily available scientific literature, suggesting it may have been first prepared as part of a broader chemical library or as an intermediate in a larger synthetic effort. However, the exploration of pyridinylpyrrolidine analogs as potential nAChR ligands gained significant momentum in the latter half of the 20th century, driven by the desire to understand the pharmacology of nicotine and to develop novel CNS-active agents.

A seminal 1985 study by Sloan et al. investigated the structure-activity relationships of a series of pyridine, piperidine, and pyrrolidine analogs for their ability to modulate the binding of radiolabeled nicotine to rat brain preparations. While this study did not explicitly detail the synthesis of this compound, it laid the groundwork for understanding how the positioning of the pyridine and pyrrolidine rings influences interaction with nAChRs. The paper highlighted that modifications at the 3-position of the pyridine and the nature of the saturated heterocyclic ring are critical for binding specificity.

The development of potent and selective nAChR ligands, such as epibatidine and varenicline, further spurred interest in the synthesis and evaluation of a wide array of pyridinyl-heterocycle scaffolds. Within this context, this compound has been synthesized and evaluated by various research groups as a fundamental building block and a reference compound in the quest for novel nAChR modulators.

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic disconnections. The most common strategies involve either the formation of the pyrrolidine ring onto a pre-functionalized pyridine or the coupling of a pre-formed pyrrolidine derivative with a pyridine precursor.

Synthesis via Debenzylation of a Protected Pyrrolidine

A straightforward and commonly employed method for the synthesis of this compound involves the deprotection of a commercially available or readily synthesized N-protected precursor. The benzyl group is a common protecting group for the pyrrolidine nitrogen due to its relative stability and ease of removal via hydrogenolysis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous synthetic procedures for pyridinylpyrrolidines.[4]

Step 1: Hydrogenolysis of 3-[1-(Phenylmethyl)-3-pyrrolidinyl]pyridine

-

To a solution of 3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine (5.00 g, 21.0 mmol) in methanol (100 mL) is added 10% palladium on charcoal (0.50 g).

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16-24 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonium hydroxide, e.g., 90:9:1) to afford this compound as a pale orange oil (yields typically in the range of 60-75%).

Causality Behind Experimental Choices:

-

Palladium on Charcoal (Pd/C): This is a standard and highly effective catalyst for hydrogenolysis, specifically for the cleavage of benzylamines to the corresponding free amines.

-

Methanol: A common solvent for hydrogenolysis reactions as it is polar and effectively dissolves the starting material and product.

-

Hydrogen Atmosphere: Hydrogen gas is the reducing agent required for the catalytic hydrogenolysis reaction.

-

Celite Filtration: Celite is used to ensure the complete removal of the fine palladium catalyst from the reaction mixture.

-

Column Chromatography with a Basic Eluent System: The addition of ammonium hydroxide to the eluent system is crucial to prevent the basic amine product from streaking on the acidic silica gel, thus ensuring good separation and purification.

Diagram of the Synthetic Workflow:

Caption: General workflow for the synthesis of this compound via catalytic hydrogenolysis.

Alternative Synthetic Approaches

While the debenzylation route is common, other synthetic strategies can be employed, particularly for accessing substituted analogs. These can include:

-

Ring-closing metathesis (RCM): Construction of the pyrrolidine ring from a suitably functionalized pyridine-containing diene precursor.

-

Palladium-catalyzed cross-coupling reactions: Coupling of a 3-halopyridine with a pyrrolidine-derived organometallic reagent (e.g., a boronic ester or a zinc reagent).[5]

-

Nucleophilic aromatic substitution: Reaction of a pyrrolidine anion with a pyridine ring bearing a suitable leaving group, although this is generally less common for the 3-position of pyridine.

-

Synthesis from 3-cyanopyridine: Reduction of the nitrile to an aminomethyl group, followed by elaboration to form the pyrrolidine ring.[6]

Pharmacological Profile and Mechanism of Action

This compound is primarily investigated for its activity as a ligand for nicotinic acetylcholine receptors. Its structural similarity to nicotine suggests that it is likely to act as an agonist or partial agonist at various nAChR subtypes. The precise pharmacological profile, including binding affinity (Ki) and functional efficacy (EC50 or IC50), is dependent on the specific nAChR subtype.

Mechanism of Action at nAChRs:

As a presumed nAChR agonist, this compound would bind to the extracellular ligand-binding domain of the receptor, at the interface between two subunits. This binding event induces a conformational change in the receptor, leading to the opening of the integral ion channel. The influx of cations, primarily Na+ and Ca2+, through the open channel results in depolarization of the cell membrane and the initiation of downstream signaling events.

Diagram of nAChR Activation:

Caption: Simplified signaling pathway of nAChR activation by an agonist like this compound.

Quantitative Pharmacological Data:

While specific, high-quality binding affinity and functional data for this compound are not widely available in the public domain, we can infer its likely profile based on data from closely related analogs. The table below presents data for nicotine and a representative high-affinity analog to provide context for the expected potency of pyridinylpyrrolidine compounds at key nAChR subtypes.

| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, µM) & Efficacy | Source |

| (-)-Nicotine | α4β2 | 1-4 | Agonist, EC50 ≈ 0.1 | [7] |

| α3β4 | 261-440 | Agonist | [7] | |

| α7 | >1000 | Agonist | [2] | |

| A-85380 (analog) | α4β2 | ~0.05 | Full Agonist (163% vs Nicotine) | [8] |

It is anticipated that this compound would exhibit nanomolar to micromolar affinity for various nAChR subtypes, with a preference for the α4β2 subtype, which is the most abundant high-affinity nicotine binding site in the brain.

Structure-Activity Relationships (SAR)

The pharmacological profile of pyridinylpyrrolidine derivatives is highly sensitive to their structural features. Key SAR insights for this class of compounds include:

-

Position of the Pyridine Nitrogen: The location of the nitrogen atom in the pyridine ring is critical for receptor interaction. The 3-pyridyl moiety, as in nicotine and this compound, is generally optimal for high-affinity binding to the α4β2 nAChR.

-

Stereochemistry of the Pyrrolidine Ring: The stereochemistry at the point of attachment to the pyridine ring is a major determinant of potency and selectivity. For 2-substituted pyrrolidines like nicotine, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. A similar stereochemical preference is expected for this compound.

-

Substitution on the Pyrrolidine Nitrogen: The presence and nature of a substituent on the pyrrolidine nitrogen can modulate affinity and efficacy. N-methylation, as in nicotine, often enhances potency. The unsubstituted N-H of this compound provides a point for further chemical modification to fine-tune its pharmacological properties.

-

Substitution on the Pyrrolidine and Pyridine Rings: The addition of substituents to either the pyrrolidine or pyridine rings can have a dramatic impact on subtype selectivity. For example, the addition of bulky groups to the pyridine ring can enhance selectivity for the α4β2 subtype over the α3β4 subtype.

Applications in Drug Discovery and Research

This compound serves as a valuable scaffold and research tool in several areas:

-

Lead Compound for Novel nAChR Modulators: Its core structure can be elaborated to develop novel agonists, partial agonists, or antagonists with improved subtype selectivity for the treatment of CNS disorders.

-

Pharmacological Probe: As a close analog of nicotine, it can be used to investigate the structure and function of nAChRs and to probe the binding pockets of different subtypes.

-

Building Block for Chemical Libraries: It is a versatile intermediate for the synthesis of more complex molecules for screening in various drug discovery programs.

Conclusion

This compound is a fundamentally important heterocyclic compound in the field of neuroscience and medicinal chemistry. Its structural relationship to nicotine and its potential to act as a selective ligand for nicotinic acetylcholine receptors make it a molecule of ongoing interest. While a detailed historical account of its initial discovery is not readily apparent, its synthesis and pharmacological evaluation are well within the grasp of modern medicinal chemistry. The synthetic routes are accessible, and the structure-activity relationships of related compounds provide a strong rationale for its continued investigation. As our understanding of the role of nAChR subtypes in disease continues to grow, scaffolds such as this compound will undoubtedly play a crucial role in the development of the next generation of CNS therapeutics.

References

- Hurst, R., Rollema, H., & Bertrand, D. (2013). Nicotinic acetylcholine receptors: from basic science to therapeutics. Pharmacology & therapeutics, 137(1), 22–54.

- Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750.

- Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., ... & Arneric, S. P. (1996). Novel 3-pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors. Journal of medicinal chemistry, 39(4), 817–825.

- Gundisch, D., & Eibl, C. (2011). Nicotinic acetylcholine receptors and their ligands in the context of substance abuse. Bioorganic & medicinal chemistry, 19(21), 6177–6186.

- Sweeney, J. B., Doulcet, J., & Thapa, B. (2020).

- Riadi, Y., Mamouni, R., Routier, S., Guillaumet, G., & Lazar, S. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. Environmental Chemistry Letters, 12(4), 523-527.

- Papke, R. L., Horenstein, N. A., & Stokes, C. (2015). Nicotinic agonists and antagonists as research tools and therapeutic agents.

-

Wikipedia. (2023). 3-Bromopyridine. Retrieved from [Link]

-

Alchemist-chem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. Retrieved from [Link]

-

MDPI. (2021). Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Retrieved from [Link]

-

NIH. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

-

ChemRxiv. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]

-

ResearchGate. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. Retrieved from [Link]

-

ResearchGate. (2003). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. Retrieved from [Link]

-

NIH. (2012). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptor. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Retrieved from [Link]

-

NIH. (2017). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Pyrrolidin-3-ylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Predicted Spectroscopic Profile of 3-(Pyrrolidin-3-yl)pyridine

Introduction

3-(Pyrrolidin-3-yl)pyridine is a heterocyclic amine containing both a pyridine and a pyrrolidine ring system. As a structural isomer of nornicotine, this compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development for their potential as scaffolds in designing novel therapeutic agents. The precise characterization of such molecules is paramount for ensuring chemical identity, purity, and for understanding structure-activity relationships. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

This guide provides an in-depth, predictive analysis of the key spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific isomer in public-domain databases, this document leverages fundamental spectroscopic principles and comparative data from analogous structures—namely pyridine and pyrrolidine—to construct a reliable, predicted spectral profile. This approach serves as a robust framework for researchers engaged in the synthesis and characterization of this compound.

It is critical to distinguish the topic of this guide, 3-(Pyrrolidin-3 -yl)pyridine, from its more widely documented isomer, 3-(Pyrrolidin-2 -yl)pyridine (nornicotine). Furthermore, the CAS number 59378-87-9, sometimes erroneously associated with pyrrolidine derivatives, is correctly assigned to Pyrrolidine-3-carboxylic acid[1][2][3]. This guide focuses exclusively on the predicted data for the 3-yl isomer.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, a standardized atom numbering system is essential. The following structure and numbering scheme will be used throughout this guide. The pyridine ring is numbered 1 through 6, and the pyrrolidine ring is numbered 1' through 5'.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum of this compound is characterized by distinct signals from the aromatic pyridine ring and the aliphatic pyrrolidine ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Rationale & Key Insights |

| H2 | ~8.60 | Doublet (d) | Highly deshielded due to proximity to the electronegative pyridine nitrogen and anisotropic effects. |

| H6 | ~8.50 | Doublet of doublets (dd) | Deshielded by the adjacent nitrogen atom. |

| H4 | ~7.70 | Doublet of triplets (dt) | Influenced by the C3-substituent; deshielded compared to unsubstituted pyridine. |

| H5 | ~7.30 | Doublet of doublets (dd) | Typical aromatic proton signal, least affected by the substituent among the pyridine protons. |

| H3' | ~3.40 - 3.60 | Multiplet (m) | Benzylic-like proton, deshielded by the attached aromatic ring. Complex multiplicity due to coupling with adjacent CH₂ groups. |

| H2', H5' | ~3.10 - 3.30 | Multiplet (m) | Protons on carbons adjacent to the pyrrolidine nitrogen are deshielded. Signals may be complex and overlapping. |

| H4' | ~2.00 - 2.20 | Multiplet (m) | Aliphatic protons further from the nitrogen and pyridine ring, appearing more upfield. |

| NH (1') | ~1.80 - 2.50 | Broad singlet (br s) | Chemical shift is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupolar relaxation and exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) is used to determine the number and electronic environment of carbon atoms. The spectrum for this compound is predicted to show nine distinct signals, five for the pyridine ring and four for the pyrrolidine ring.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon(s) | Predicted Shift (δ, ppm) | Rationale & Key Insights |

| C2 | ~150.0 | Deshielded due to proximity to nitrogen. |

| C6 | ~148.5 | Deshielded due to proximity to nitrogen. |

| C4 | ~135.0 | Aromatic carbon signal, downfield shift typical for carbons para to a substituent. |

| C3 | ~138.0 | Quaternary carbon attached to the pyrrolidine ring. |

| C5 | ~123.5 | Standard aromatic carbon signal. |

| C2', C5' | ~52.0 - 55.0 | Carbons adjacent to the pyrrolidine nitrogen appear downfield in the aliphatic region. |

| C3' | ~38.0 - 42.0 | Aliphatic carbon directly attached to the aromatic ring. |

| C4' | ~30.0 - 34.0 | Standard aliphatic carbon, expected to be the most upfield signal. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Use a 100 MHz (or corresponding frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 512-2048, as ¹³C has low natural abundance.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes. It is highly effective for identifying functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Origin |

| 3300 - 3400 | N-H stretch | Medium, broad | Secondary amine in the pyrrolidine ring. |

| 3010 - 3100 | C-H stretch | Medium | Aromatic C-H bonds of the pyridine ring. |

| 2850 - 2960 | C-H stretch | Medium-Strong | Aliphatic C-H bonds of the pyrrolidine ring. |

| 1570 - 1600 | C=C / C=N stretch | Strong | Aromatic ring stretching vibrations of the pyridine moiety[4]. |

| 1430 - 1480 | C=C / C=N stretch | Medium-Strong | Aromatic ring stretching vibrations[4]. |

| 1100 - 1250 | C-N stretch | Medium | Aliphatic C-N bond in the pyrrolidine ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid or a single drop of the liquid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

-

Parameters:

-

Resolution: 4 cm⁻¹.

-

Spectral Range: 4000-600 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and structural features. For this compound (C₉H₁₂N₂), the exact molecular weight is approximately 148.10 g/mol [5][6][7][8].

Predicted Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺•): A peak at m/z = 148 is expected, corresponding to the intact molecule.

-

Base Peak: The base peak is likely to arise from a stable fragment. A probable candidate is the fragment at m/z = 120 , resulting from the loss of ethylene (C₂H₄, 28 Da) via cleavage of the pyrrolidine ring.

-

Other Key Fragments:

-

m/z = 119: Loss of an ethyl radical (•C₂H₅, 29 Da) from the M⁺•.

-

m/z = 93: Formation of the pyridinylmethyl cation after cleavage of the C3-C3' bond and rearrangement.

-

m/z = 78: Corresponding to the pyridine radical cation, indicating cleavage of the substituent.

-

m/z = 70: Corresponding to the pyrrolidine radical cation after cleavage of the C3-C3' bond.

-

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: The ions are detected, and the resulting data is plotted as a mass spectrum (relative abundance vs. m/z).

Conclusion

This guide presents a comprehensive, predicted spectroscopic profile for this compound. The outlined ¹H NMR, ¹³C NMR, IR, and MS data are based on established chemical principles and provide a strong theoretical foundation for any researcher working with this compound. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns serve as a reliable reference for confirming the synthesis and purity of this compound. The detailed experimental protocols offer a standardized approach to acquiring high-quality data, ensuring reproducibility and scientific rigor in the laboratory.

References

-

Alchemist-chem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Tajbakhsh, M., et al. (2015). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances. The Royal Society of Chemistry.

-

PubChem. (n.d.). 3-(Pyrrolidin-3-ylmethoxymethyl)-pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]